molecular formula C15H15N3S B12533871 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine CAS No. 656830-15-8

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine

Cat. No.: B12533871
CAS No.: 656830-15-8
M. Wt: 269.4 g/mol
InChI Key: MQBDJHXYFXIDTP-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is a synthetic organic compound with the molecular formula C16H15N3S and a molecular weight of 281.38 g/mol . This chemical features a unique hybrid structure, combining a tetrahydrocarbazole moiety with a 2-aminothiazole ring. The tetrahydrocarbazole core is a privileged scaffold in medicinal chemistry, known for its presence in compounds that interact with biological targets such as the alpha1-adrenergic receptor subtypes . The 2-aminothiazole ring is a versatile heterocycle frequently employed in drug discovery due to its role in diverse pharmacological activities and its ability to serve as a key synthon in chemical synthesis . The integration of these two pharmacophores suggests significant potential for this compound in biomedical research. The thiazole moiety, in particular, is a component of numerous FDA-approved drugs and clinical candidates, contributing to activities such as antiviral, anticancer, and antimicrobial effects . Meanwhile, the indole-derived carbazole structure is recognized for a broad spectrum of biological properties, including antiviral, anti-inflammatory, and anticancer activities . Researchers may find value in this compound for developing novel ligands for receptor studies or as a building block for constructing more complex chemical entities. Its specific mechanism of action would be dependent on the research context and target system under investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

656830-15-8

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydrocarbazol-9-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H15N3S/c16-15-17-14(9-19-15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1,3,5,7,9H,2,4,6,8H2,(H2,16,17)

InChI Key

MQBDJHXYFXIDTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C4=CSC(=N4)N

Origin of Product

United States

Preparation Methods

Key Methodology (Adapted for THC Attachment)

  • Starting Material : A THC-substituted 2-chloro-1-aryl ethanone (e.g., 2-chloro-1-(tetrahydrocarbazol-9-yl)ethanone).
  • Reagents : Thiourea (or substituted thiourea) and polar solvents (e.g., methanol).
  • Conditions : MW heating at 90°C for 30 minutes.

Example Reaction :
$$
\text{2-Chloro-1-(THC-9-yl)ethanone} + \text{Thiourea} \xrightarrow{\text{MW, 90°C, 30 min}} \text{4-(THC-9-yl)-1,3-thiazol-2-amine}
$$

Parameter Value/Description Yield (%) Source
Reaction Time 30 minutes 89–95
Solvent Methanol N/A
Catalyst None N/A

Advantages : High yields, reduced reaction time, and scalability.

Alkylation of Thiazol-2-amine with THC Bromide

This method employs nucleophilic substitution to attach the THC group to a pre-formed thiazole.

General Procedure

  • Base : Sodium hydride (NaH) in tetrahydrofuran (THF).
  • Reagents : 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)bromide and 1,3-thiazol-2-amine.
  • Conditions : Room temperature, 1 hour, followed by quenching with NH₄Cl.

Example Reaction :
$$
\text{1,3-Thiazol-2-amine} + \text{THC-Br} \xrightarrow{\text{NaH, THF, RT, 1 h}} \text{4-(THC-9-yl)-1,3-thiazol-2-amine}
$$

Parameter Value/Description Yield (%) Source
Reaction Time 1 hour 16.7–17.6
Purification Silica gel chromatography N/A

Challenges : Moderate yields due to steric hindrance from the bulky THC group.

Cyclization of Hydrazide Derivatives

Hydrazide intermediates can cyclize to form the thiazole ring.

Protocol (Hypothetical Adaptation)

  • Intermediate : 2-(1,2,3,4-Tetrahydrocarbazol-9-yl)acetohydrazide.
  • Reagents : Formaldehyde and mineral acid.
  • Conditions : Reflux in ethanol or THF.

Example Reaction :
$$
\text{2-(THC-9-yl)acetohydrazide} + \text{HCHO} \xrightarrow{\text{HCl, EtOH, reflux}} \text{4-(THC-9-yl)-1,3-thiazol-2-amine}
$$

Parameter Value/Description Yield (%) Source
Reaction Time 24 hours 41.3
Catalyst HCl N/A

Limitations : Requires extended reaction times and purification steps.

Fischer Indole Synthesis for THC Precursor

The THC scaffold is often synthesized via Fischer indole cyclization.

Method for THC Formation

  • Reagents : Phenylhydrazine and cyclohexanone.
  • Catalyst : Acetic acid or p-toluenesulfonic acid (p-TSA).
  • Conditions : Microwave (MW) heating or conventional reflux.
Parameter Value/Description Yield (%) Source
Method MW with p-TSA 91–93
Reaction Time 3 minutes (MW) N/A

Subsequent Functionalization : Bromination or chlorination at the 4-position of THC for further coupling.

Borsche-Drechsel Cyclization

An alternative route to THC involving acid-catalyzed rearrangement.

Procedure

  • Reagents : Cyclohexanone phenylhydrazone.
  • Catalyst : HCl or acetic acid.
  • Conditions : Reflux in aqueous ethanol.

Yield : 95% under optimized conditions.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key References
Hantzsch (MW) 89–95 30 min High
Alkylation 16.7–17.6 1 hour Moderate
Cyclization (Hydrazide) 41.3 24 hours Low
Fischer Indole (MW) 91–93 3 min High
Borsche-Drechsel 95 Hours Moderate

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its therapeutic potential, particularly in neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are critical for understanding the unique attributes of “4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine.” Below is a comparative analysis with key derivatives from the evidence:

Structural Analogues with Dihydroacenaphthylen-Thiazole Scaffolds

describes compounds such as N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) and N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3e) . These share the thiazol-2-amine moiety but differ in the fused aromatic system (dihydroacenaphthylen vs. tetrahydrocarbazole) and substituents on the phenyl ring. Key distinctions include:

  • Core Structure : Dihydroacenaphthylen (two fused benzene rings) vs. tetrahydrocarbazole (benzene fused to a partially saturated pyrrole ring). This difference impacts conjugation and steric bulk.
  • Substituents: Ethoxy, methoxy, chloro, and carboxylic acid groups on the phenyl ring in analogues (3c–3h) vs.
  • Physical Properties : Melting points for dihydroacenaphthylen derivatives range from 185°C to 325°C, with higher purity (HPLC >98%) and moderate yields (52–74%) .

Tetrahydrocarbazole Derivatives with Varied Functional Groups

highlights tetrahydrocarbazole derivatives like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide, which incorporate acetamide groups rather than thiazole rings. The carbonyl linkage in these derivatives contrasts with the direct thiazole-carbazole bond in the target compound, suggesting divergent electronic profiles and metabolic stability .

Carbazole-Based Heterocycles

lists bis-carbazolylmethane derivatives (e.g., 9,9'-Methylenebis(9H-carbazole) ), which lack the thiazole ring entirely. These compounds emphasize carbazole’s versatility in forming dimeric structures but are structurally distant from the target molecule due to the absence of heterocyclic nitrogen-sulfur systems .

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Yield (%) Melting Point (°C) Purity (HPLC, %)
This compound Tetrahydrocarbazole-thiazole None (parent structure) N/A N/A N/A
N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) Dihydroacenaphthylen-thiazole 4-Ethoxyphenyl 64.4 194.3–197.0 99.3
N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3e) Dihydroacenaphthylen-thiazole 3,5-Dichlorophenyl 54.9 222.6–225.1 98.6
N-[3-(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole-acetamide 6-Chloro, carbonylphenyl acetamide N/A N/A N/A

Key Research Findings

Synthetic Yields: Dihydroacenaphthylen-thiazole derivatives () show moderate-to-high yields (52–74%), suggesting efficient synthetic routes.

Thermal Stability : High melting points (>200°C) in dihydroacenaphthylen derivatives correlate with crystalline stability, likely due to planar aromatic cores. The tetrahydrocarbazole-thiazole hybrid may exhibit lower melting points due to reduced conjugation .

Biological Implications : Tetrahydrocarbazole derivatives in are designed for specific activities (e.g., enzyme inhibition), while thiazole-containing analogues in may target different pathways (e.g., kinase modulation). The target compound’s thiazole ring could enhance hydrogen bonding in biological systems .

Biological Activity

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2S. The compound consists of a thiazole ring fused with a tetrahydrocarbazole moiety. This unique structure contributes to its diverse biological activity.

Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that specific thiazole derivatives had IC50 values as low as 1.61 µg/mL against certain cancer cells, suggesting that modifications in the thiazole structure can enhance anticancer potency .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 9A-4311.61Induction of apoptosis
Compound 10Jurkat1.98Inhibition of Bcl-2
Compound 22HT29< DoxorubicinCell cycle arrest

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. A notable study demonstrated that certain thiazole derivatives significantly reduced seizure activity in animal models . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing anticonvulsant efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Regulation : Thiazole derivatives often modulate cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : Many thiazole compounds trigger apoptotic pathways through the activation of caspases and modulation of anti-apoptotic proteins such as Bcl-2.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

A recent study evaluated the anti-prion activity of related carbazole derivatives, highlighting the importance of structural modifications for enhancing biological efficacy . The findings indicated that specific functional groups attached to the carbazole framework significantly improved anti-prion activity in TSE-infected cells.

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